![molecular formula C14H16N2O3S B2890925 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 895434-20-5](/img/structure/B2890925.png)
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
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Description
“N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is a synthetic compound that has garnered interest in various fields of research and industry due to its unique properties and potential applications. It has a molecular formula of C16H20N2O3S .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H20N2O3S. The average mass is 320.407 Da and the monoisotopic mass is 320.119476 Da . For a detailed structural analysis, it’s recommended to use specialized software or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular formula of C16H20N2O3S, an average mass of 320.407 Da, and a monoisotopic mass of 320.119476 Da . For a detailed analysis of its physical and chemical properties, it’s recommended to refer to scientific literature or chemical databases.Scientific Research Applications
Antitumor Applications
A significant application of benzothiazole derivatives, which includes compounds structurally related to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, is in the development of potent antitumor agents. Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives, including a compound with a similar structural motif, for their selective cytotoxicity against tumorigenic cell lines, demonstrating excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Material Science and Solar Energy Conversion
In the field of material science, especially in the development of organic sensitizers for solar cells, Kim et al. (2010) explored the design and utility of unsymmetrical benzothiazole squaraine dyes. These compounds exhibit intense and wider absorption bands in the red/NIR wavelength region, demonstrating their potential in solid-state dye-sensitized solar cells (SS-DSSCs) (Kim et al., 2010).
Synthesis and Chemical Properties
The synthetic approaches and chemical properties of benzothiazole derivatives have been a subject of research to explore their broader applications in medicinal chemistry and material science. For instance, Levai et al. (2002) investigated the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, demonstrating unique transformations and offering insights into the chemical behavior of these compounds (Levai et al., 2002).
properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16-9-6-10(18-2)11(19-3)7-12(9)20-14(16)15-13(17)8-4-5-8/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSGQYHJBKEQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3CC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
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